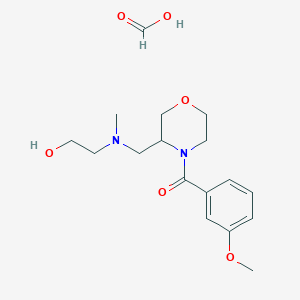

1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea, also known as compound 1, is a small molecule that has shown potential in various scientific research applications.

Scientific Research Applications

Anion Receptors and Organocatalysis

One study explores the synthesis of non-racemic atropisomeric (thio)ureas and their application as neutral enantioselective anion receptors for amino-acid derivatives. The investigation revealed unexpected findings regarding the binding constants and enantioselectivities of these compounds, providing insights into their potential application in bifunctional organocatalysis (Roussel et al., 2006).

Fungitoxicity and Agricultural Chemistry

Another study focused on the synthesis and fungitoxicity of fluorinated 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles, showcasing the potential of these compounds in developing new fungicides. The study assessed their activity against various fungal pathogens, indicating their significance in agricultural chemistry (Singh et al., 2001).

Microwave-Assisted Synthesis

Research has also been conducted on developing a new convenient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation. This approach highlights the efficiency and effectiveness of microwave-assisted synthesis in producing heterocyclic compounds, potentially applicable in various fields, including drug discovery and material science (Li & Chen, 2008).

Biological Activity and Drug Development

Another area of research involves the synthesis and characterization of urea and thiourea derivatives bearing 1,2,4-oxadiazole rings. These compounds exhibit a range of biological activities, such as anti-inflammatory, antiviral, and antimicrobial effects, underscoring their potential in drug development and therapeutic applications (Ölmez & Waseer, 2020).

Catalysis and Chemical Reactions

Lastly, a study on substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles presented the synthesis of these compounds and their application in forming palladium(II) complexes. These complexes were found to be high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, illustrating the role of such compounds in facilitating efficient and green chemical reactions (Bumagin et al., 2018).

properties

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-11-10-13(21-24-11)18-15(22)17-8-5-9-25-16-20-19-14(23-16)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,17,18,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCOYKNJJZBPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NCCCSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Methylisoxazol-3-yl)-3-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)

![7-(4-bromophenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2449395.png)

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2449405.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2449406.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![2-((2,5-dimethylbenzyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2449408.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)